Benzhydryl penicillin V sulfoxide, (S)-
CAS No.: 37591-67-6
Cat. No.: VC13962924
Molecular Formula: C29H28N2O6S
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37591-67-6 |
|---|---|
| Molecular Formula | C29H28N2O6S |
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1 |
| Standard InChI Key | LCRVLXSXMGVJHV-RNSLDFKCSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
| Canonical SMILES | CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzhydryl penicillin V sulfoxide, (S)- features a bicyclic β-lactam core fused with a thiazolidine ring, modified by a benzhydryl (diphenylmethyl) ester at the carboxyl group and a sulfoxide moiety at the sulfur atom. The (S)-configuration at the sulfoxide center is critical for its stereospecific interactions with bacterial enzymes .
Key Structural Attributes:
-
Molecular Formula: C₂₉H₂₈N₂O₆S
-
Molecular Weight: 532.6 g/mol
-
IUPAC Name: benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 37591-67-6 |
| Melting Point | Not publicly disclosed |
| Solubility | Low in water; soluble in DMSO |
| Stability | Sensitive to light and humidity |
| Spectral Data (λmax) | 270 nm (UV) |
The compound’s monohydrate form (CAS: 186099-10-5) exhibits a molecular weight of 550.6 g/mol, with enhanced crystallinity for structural studies .
Synthesis and Manufacturing
Key Synthetic Pathways
Benzhydryl penicillin V sulfoxide, (S)- is synthesized via multi-step oxidation and esterification reactions starting from penicillin V:
-
Oxidation of Penicillin V:
Penicillin V is treated with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfoxide group. Stereoselective oxidation ensures the (S)-configuration predominates . -
Esterification with Benzhydryl Alcohol:
The carboxyl group of penicillin V sulfoxide is protected using benzhydryl alcohol under phosgene or DCC-mediated conditions, yielding the benzhydryl ester .
Reaction Conditions:
-
Oxidizing Agents: H₂O₂, m-CPBA
-
Catalysts: Sodium borohydride (for reduction side reactions)
Industrial-Scale Production Challenges
-
Stereochemical Purity: Achieving >98% enantiomeric excess (ee) for the (S)-sulfoxide requires chiral auxiliaries or asymmetric catalysis .
-
Yield Optimization: Typical yields range from 40–60% due to competing hydrolysis and ring-opening reactions .
Mechanism of Action
Target Engagement
Like classical β-lactams, Benzhydryl penicillin V sulfoxide, (S)- inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), particularly transpeptidases. The sulfoxide moiety enhances binding affinity to PBPs in Gram-positive bacteria, while the benzhydryl group improves membrane permeability .
Resistance Mechanisms
-
β-Lactamase Degradation: The compound is susceptible to hydrolysis by class A β-lactamases (e.g., TEM-1) but exhibits resistance to class C enzymes due to steric hindrance from the benzhydryl group .
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps in Pseudomonas aeruginosa reduces intracellular concentrations .
Applications in Research and Medicine
Pharmaceutical Intermediate
The compound is a precursor in synthesizing:
-
Cephalosporin Derivatives: Rearrangement of the sulfoxide intermediate yields desacetoxycephalosporin esters .
-
β-Lactamase Inhibitors: Hybrid molecules incorporating this scaffold show potent activity against OXA-type carbapenemases .
Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) | Synergy with Imipenem |
|---|---|---|
| Acinetobacter baumannii | 1–2 | 4-fold reduction |
| Klebsiella pneumoniae | 4–8 | 8-fold reduction |
Data from combinatorial studies with imipenem demonstrate restored efficacy against carbapenem-resistant strains .
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Bioactivity Profile |
|---|---|---|
| Penicillin V | Lacks sulfoxide and benzhydryl | Lower stability, broader spectrum |
| Penicillin G | Benzyl ester instead of benzhydryl | More potent against Gram-positive |
| Cephalexin | Cephalosporin core | Higher β-lactamase resistance |
The benzhydryl group in Benzhydryl penicillin V sulfoxide, (S)- confers prolonged serum half-life compared to penicillin V (t₁/₂: 2.1 h vs. 0.5 h) .
Recent Advances and Future Directions
Novel Inhibitor Designs
-
6-Arylmethylidene Derivatives: These hybrids inhibit OXA-48 carbapenemase with IC₅₀ values <10 μM, outperforming avibactam in Klebsiella models .
-
Benzhydrylpiperazine Conjugates: Exhibit dual antibacterial and anti-biofilm activity against Mycobacterium tuberculosis (MIC: 2 μg/mL) .
Clinical Prospects
Phase I trials for a sulfoxide-cephalosporin conjugate (MPC-1) show a 32-fold reduction in MIC against E. coli producing class C β-lactamases, highlighting translational potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume